Alofanib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alofanib, also known as RPT835, is a novel allosteric FGFR2 inhibitor . It has shown potent antitumor activity in FGFR2-expressing triple-negative breast cancer and in heavily pretreated patients with advanced gastric cancer .

Synthesis Analysis

Alofanib is a selective FGFR2 Type IV inhibitor that binds to the extracellular domain of the kinase, disrupting signal transduction through prevention of FGF binding . The development of Alofanib involved a structure-guided approach, de novo design on an existing fragment series, and iterative rounds of synthesis and biological evaluation .

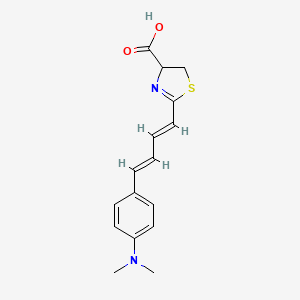

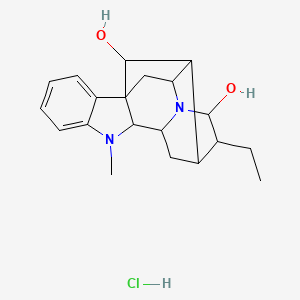

Molecular Structure Analysis

The molecular structure of Alofanib was developed through de novo design on an existing fragment series to yield compounds predicted to improve potency against the FGFRs . X-ray crystallographic studies revealed inhibitor-specific morphological differences in the P-loop, which were posited to be fundamental to the selectivity of these compounds .

Chemical Reactions Analysis

Alofanib is a selective allosteric inhibitor that binds to the non-active extracellular site of IIIc and IIIb FGFR2 isoforms . It inhibits phosphorylation of FGF receptor substrate 2α (FRS2α), but does not block FGF2-FGFR2 binding .

Physical And Chemical Properties Analysis

Alofanib has a molecular weight of 413.40 . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is known to target fibroblast growth factor receptor 2 .

Applications De Recherche Scientifique

FGFR2 Inhibition

Alofanib is a selective FGFR2 inhibitor . FGFRs are transmembrane receptor tyrosine kinases that transmit cellular signaling by binding FGFs. They are implicated in various cellular processes such as development, tissue repair, and wound healing, and have been shown to play crucial roles in the formation of cancer .

Cancer Treatment

Alofanib has shown potential in cancer treatment. Aberrant signaling of FGFRs is implicated in a multitude of cancer types, including bladder, endometrial, breast, and lung, with disease progression occurring through overexpression, point mutations, and/or chromosomal translocations .

Antiangiogenic Activity

Alofanib has demonstrated antiangiogenic activity. It suppressed the proliferation of endothelial cells, their migration activity, and ability to form vessel-like structures in vitro. It significantly decreased the number of microvessels in Matrigel implant and in ovarian cancer (SKOV-3) xenograft in vivo .

Ovarian Cancer Treatment

Alofanib has shown potent antitumor activity in ovarian cancer. Alofanib treatment resulted in growth inhibition of the SKOV-3 cell line in vitro. Treatment of alofanib in combination with paclitaxel/carboplatin demonstrated significant tumor growth delay phenotype in all treatment groups compared to control non-treatment groups .

Gastric Cancer Treatment

Alofanib has been used in the treatment of advanced gastric cancer. In a phase Ib clinical trial, patients with measurable disease of metastatic gastric adenocarcinoma who were eligible for standard treatment were administered Alofanib .

Drug Development

Alofanib is also being used in drug development. De novo design was carried out on an existing fragment series to yield compounds predicted to improve potency against the FGFRs. Subsequent iterative rounds of synthesis and biological evaluation led to an inhibitor with nanomolar potency that exhibited moderate selectivity for FGFR2 over FGFR1/3 .

Mécanisme D'action

Alofanib is a novel small-molecule allosteric inhibitor that primarily targets the Fibroblast Growth Factor Receptor 2 (FGFR2) . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the molecular and cellular effects of Alofanib.

Target of Action

Alofanib’s primary target is the Fibroblast Growth Factor Receptor 2 (FGFR2) . FGFR2 is a transmembrane receptor tyrosine kinase that plays a crucial role in various cellular processes such as development, tissue repair, and wound healing . Aberrant signaling of FGFR2 is implicated in a multitude of cancer types .

Mode of Action

Alofanib acts as an allosteric inhibitor that binds to the non-active extracellular site of FGFR2 . This binding disrupts the receptor’s interaction with its ligand, thereby inhibiting the phosphorylation of FRS2α . This disruption prevents the activation of the FGFR2 signaling pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The inhibition of FGFR2 by Alofanib affects the downstream signaling pathways that are typically activated by FGFR2. These include the PI3K-PKB, RAS-MAPK, phospholipase C gamma (PLCγ), and signal transducer and activator of transcription proteins (STAT) pathways . By inhibiting these pathways, Alofanib can potentially halt the proliferation and migration of cancer cells .

Pharmacokinetics

Alofanib is administered intravenously, and its pharmacokinetics have been studied in preclinical models . The compound exhibits a dose-dependent effect on tumor growth .

Result of Action

Alofanib’s action results in significant tumor growth delay . It inhibits the growth of FGFR2-expressing cells, demonstrating potent effects on ovarian cancer growth in preclinical studies . Alofanib also decreases the number of vessels in the tumor and the number of Ki-67-positive cells, indicating a reduction in cell proliferation .

Safety and Hazards

Orientations Futures

Alofanib has shown acceptable tolerability and preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer . It has been evaluated in Phase Ib for patients with metastatic gastric cancer . The results provide a strong rationale for further evaluation of Alofanib in combination with paclitaxel and carboplatin in patients with ovarian cancer .

Propriétés

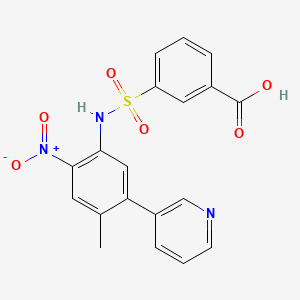

IUPAC Name |

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQGQIASFYWKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alofanib | |

CAS RN |

1612888-66-0 |

Source

|

| Record name | Alofanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALOFANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)